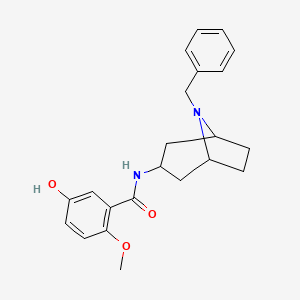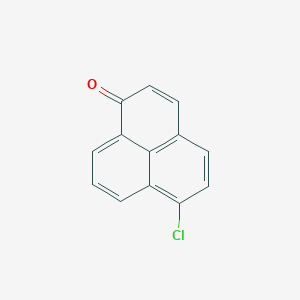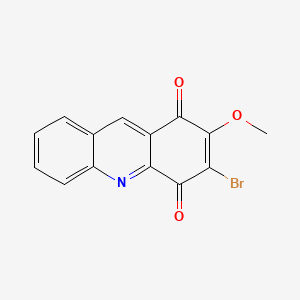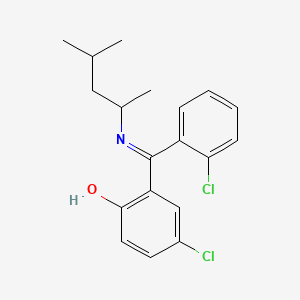
2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol is a complex organic compound characterized by its unique structure, which includes a phenol group substituted with chlorophenyl and dimethylbutyl imino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzaldehyde with 1,3-dimethylbutylamine to form an imine intermediate. This intermediate is then reacted with 4-chlorophenol under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to improve efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various phenolic derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups .
Scientific Research Applications
2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, antimicrobial properties, and other biological effects.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism by which 2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted phenols and imines, such as:
- 2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-phenol
- 2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-bromophenol
- 2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-fluorophenol .
Uniqueness
What sets 2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
80018-29-7 |
|---|---|
Molecular Formula |
C19H21Cl2NO |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
4-chloro-2-[C-(2-chlorophenyl)-N-(4-methylpentan-2-yl)carbonimidoyl]phenol |
InChI |
InChI=1S/C19H21Cl2NO/c1-12(2)10-13(3)22-19(15-6-4-5-7-17(15)21)16-11-14(20)8-9-18(16)23/h4-9,11-13,23H,10H2,1-3H3 |
InChI Key |
XKDFHKTXZAITNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)N=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


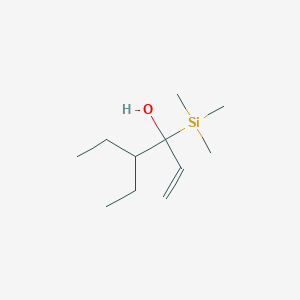
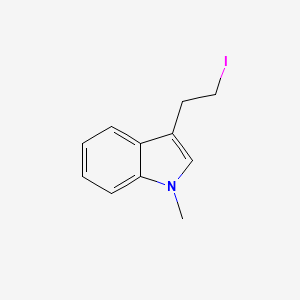
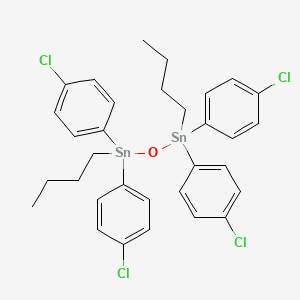
![1-Amino-3-[butyl(phenyl)amino]propan-2-OL](/img/structure/B14431436.png)
![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)
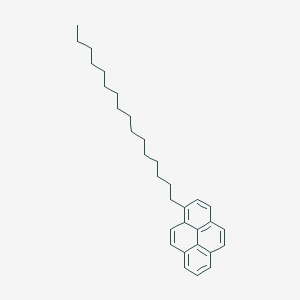
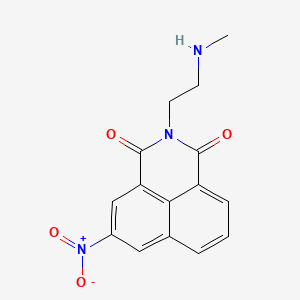

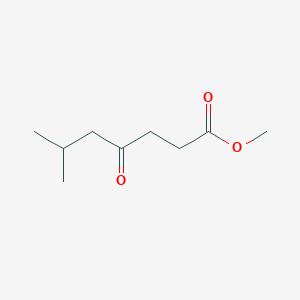
silane](/img/structure/B14431490.png)
![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)
